

A Comparative Review of Phase Change Materials: Fatty Acids vs. Diethylene Glycol Distearate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylene glycol distearate*

Cat. No.: *B093244*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of fatty acids and **diethylene glycol distearate** as phase change materials (PCMs). The information presented is based on available experimental data to assist in the selection of appropriate thermal energy storage materials for various applications, including potential use in drug delivery and formulation.

Introduction to Phase Change Materials

Phase change materials are substances that absorb and release large amounts of thermal energy at a relatively constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This property makes them ideal for thermal energy storage and temperature regulation in a wide range of applications. Organic PCMs, such as fatty acids and their ester derivatives, are of particular interest due to their chemical stability, congruent melting, and lack of supercooling.

This guide focuses on a comparative analysis of two types of organic PCMs: fatty acids and **diethylene glycol distearate**. Fatty acids are naturally derived carboxylic acids with varying alkyl chain lengths, while **diethylene glycol distearate** is a diester of ethylene glycol and stearic acid. Both are considered promising for applications requiring thermal management in the moderate temperature range.

Performance Comparison: Fatty Acids vs. Diethylene Glycol Distearate

The selection of a PCM is primarily driven by its thermophysical properties. This section compares key performance indicators of common fatty acids and **diethylene glycol distearate**.

Thermal Properties

The primary function of a PCM is to store and release latent heat. The key thermal properties are the melting temperature, latent heat of fusion, and thermal conductivity.

Property	Fatty Acids (Typical Values)	Diethylene Glycol Distearate	References
Melting Temperature (°C)	30 - 70	60 - 73	[1] , [2]
Latent Heat of Fusion (J/g)	150 - 210	~ 216	[1]
Thermal Conductivity (W/m·K)	~ 0.15 - 0.35	Data not readily available	[1]

Note: The properties of fatty acids can vary significantly depending on the specific acid (e.g., lauric acid, stearic acid, palmitic acid) and its purity.

Physical and Chemical Properties

Beyond thermal performance, other properties such as chemical stability, corrosiveness, and density are crucial for practical applications.

Property	Fatty Acids	Diethylene Glycol Distearate	References
Chemical Stability	Good, stable over many thermal cycles.	Generally stable, but can be susceptible to hydrolysis under certain conditions.	[3],[4]
Corrosiveness	Generally non-corrosive to most metals.	Generally non-corrosive.	[1]
Supercooling	Little to no supercooling.	Data not readily available, but esters generally show minimal supercooling.	[1]
Density (liquid, g/cm ³)	~ 0.85 - 0.90	Data not readily available	
Source	Renewable (vegetable and animal fats).	Synthesized from ethylene glycol and stearic acid.	[1],[2]

Experimental Protocols

Accurate characterization of PCMs is essential for their effective application. The following sections detail the methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Thermal Properties

Objective: To determine the melting temperature and latent heat of fusion of the PCM.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the PCM sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

- **Instrument Setup:** Place the sample and reference pans into the DSC instrument. Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
- **Thermal Program:**
 - Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).
 - Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point (e.g., 100°C).
 - Hold the sample at this temperature for a few minutes to ensure complete melting.
 - Cool the sample back to the initial temperature at the same controlled rate.
 - Repeat the heating and cooling cycle for a second run to ensure thermal history is removed and to check for reproducibility.
- **Data Analysis:** The melting temperature is determined as the onset or peak temperature of the endothermic melting peak on the DSC thermogram. The latent heat of fusion is calculated by integrating the area of the melting peak.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Transient Plane Source (TPS) Method for Thermal Conductivity

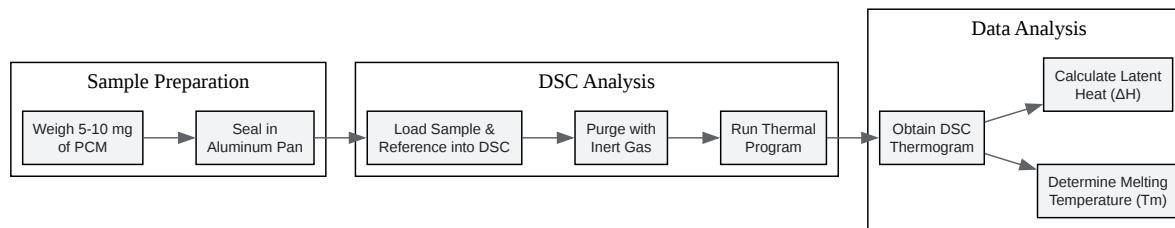
Objective: To measure the thermal conductivity of the PCM in both solid and liquid states.

Methodology:

- **Sample Preparation:** The PCM sample is prepared in two identical, flat, and smooth-surfaced pieces. The thickness of the sample should be sufficient to ensure that the heat wave does not reach the outer boundary during the measurement time.
- **Sensor Placement:** The TPS sensor, a flat, spiral-shaped nickel wire encapsulated in a thin insulating layer, is sandwiched between the two pieces of the PCM sample.
- **Measurement:**

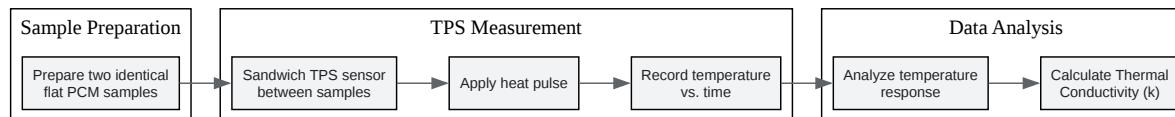
- A short electrical pulse is passed through the sensor, generating a small amount of heat.
- The sensor simultaneously records its temperature increase as a function of time.
- The rate of temperature increase is dependent on the thermal transport properties of the surrounding material.
- Data Analysis: The thermal conductivity is calculated from the recorded temperature versus time data using a theoretical model that relates the temperature increase of the sensor to the thermal properties of the material. The analysis software typically performs this calculation.
[\[8\]](#)[\[9\]](#)[\[10\]](#)

Thermal Cycling for Stability Assessment

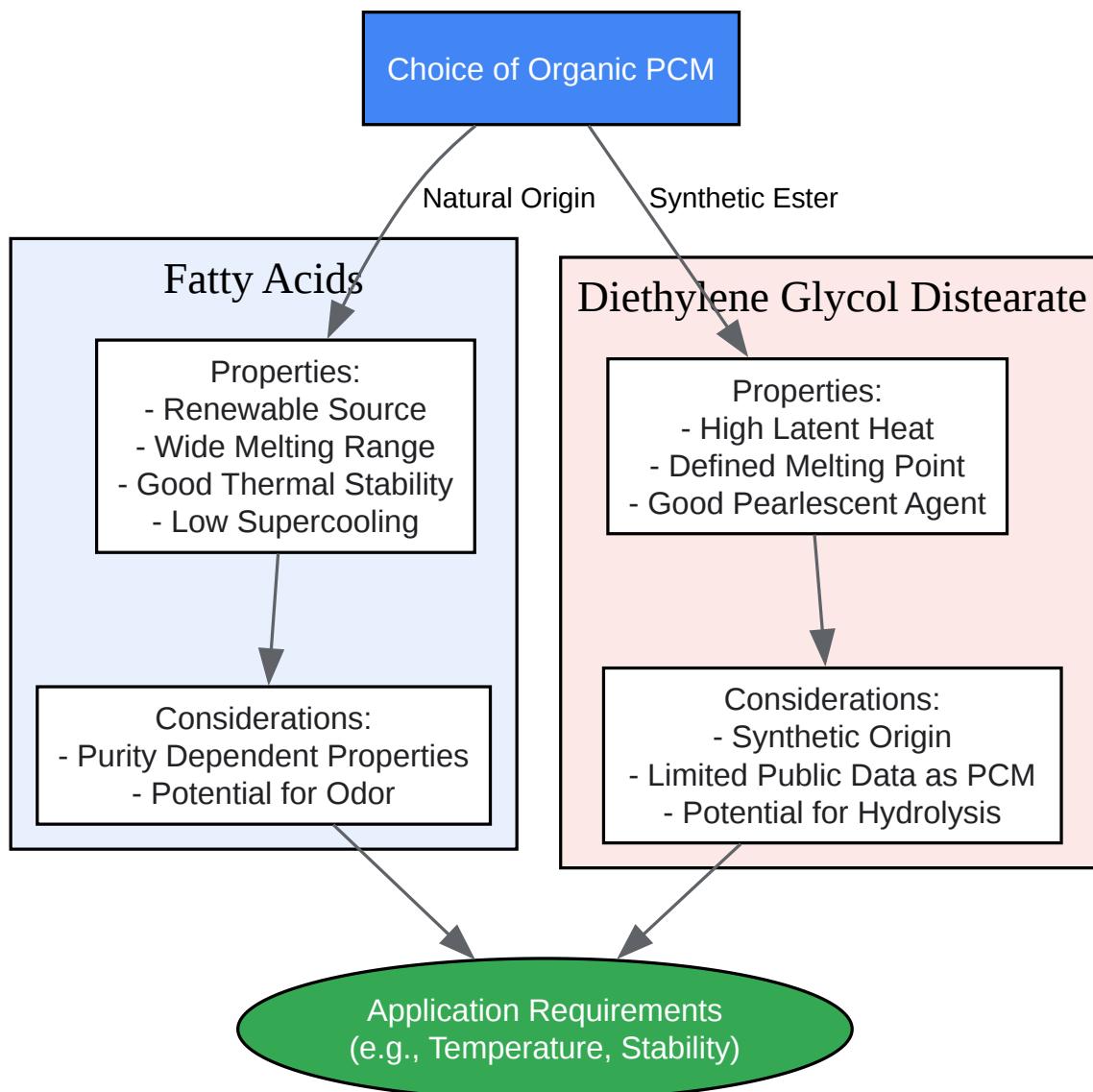

Objective: To evaluate the long-term thermal stability and reliability of the PCM after repeated melting and freezing cycles.

Methodology:

- Sample Preparation: A known quantity of the PCM is placed in a sealed container.
- Cycling Protocol: The container is subjected to a large number of thermal cycles (e.g., 100, 500, 1000 cycles). Each cycle consists of heating the PCM above its melting point and then cooling it below its freezing point at a controlled rate.
- Post-Cycling Analysis: After the desired number of cycles, the thermal properties (melting temperature and latent heat of fusion) of the PCM are re-measured using DSC.
- Data Comparison: The post-cycling DSC results are compared with the initial measurements. A significant change in the melting temperature or a decrease in the latent heat of fusion indicates thermal degradation of the PCM.[\[3\]](#)[\[11\]](#)[\[12\]](#)


Visualizations

The following diagrams illustrate the experimental workflows and a logical comparison of the two PCM types.


[Click to download full resolution via product page](#)

Caption: Workflow for Determining Thermal Properties using DSC.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermal Conductivity Measurement using TPS.

[Click to download full resolution via product page](#)

Caption: Logical Comparison of Fatty Acids and **Diethylene Glycol Distearate**.

Conclusion

Both fatty acids and **diethylene glycol distearate** exhibit favorable characteristics for use as phase change materials.

- Fatty acids offer the advantage of being derived from renewable resources and are available in a wide range of melting temperatures, making them versatile for various applications. They generally exhibit good thermal stability and minimal supercooling. The choice of a specific fatty acid will depend on the target operating temperature.
- **Diethylene glycol distearate** demonstrates a high latent heat of fusion and a well-defined melting point in the higher range of many fatty acids. As a synthetic ester, its properties can be more consistent than those of natural fatty acid mixtures. However, there is less publicly available data on its performance specifically as a PCM, particularly regarding its long-term stability and thermal conductivity.

For researchers and drug development professionals, the choice between these two materials will depend on the specific requirements of the application. If a renewable source and a wide selection of melting points are critical, fatty acids are a strong choice. If a high latent heat at a specific temperature around 60-70°C is required and a synthetic material is acceptable, **diethylene glycol distearate** warrants consideration, though further characterization of its long-term performance as a PCM is recommended. The experimental protocols provided in this guide offer a starting point for such characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Glycol distearate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 7. Experimental Characterization of Phase Change Materials for Refrigeration Processes | MDPI [mdpi.com]

- 8. youtube.com [youtube.com]
- 9. thermtest.com [thermtest.com]
- 10. eyoungindustry.com [eyoungindustry.com]
- 11. mdpi.com [mdpi.com]
- 12. New method of thermal cycling stability test of phase change material | MATEC Web of Conferences [matec-conferences.org]
- To cite this document: BenchChem. [A Comparative Review of Phase Change Materials: Fatty Acids vs. Diethylene Glycol Distearate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093244#comparative-review-of-phase-change-materials-fatty-acids-vs-diethylene-glycol-distearate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com